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Introduction
Roginolisib (also known as IOA-244) is a potent and selective, orally active inhibitor of

phosphoinositide 3-kinase delta (PI3Kδ)[1]. The PI3Kδ signaling pathway is crucial for the

proliferation and survival of certain cancer cells and plays a significant role in modulating the

tumor microenvironment (TME)[2][3]. Notably, PI3Kδ is preferentially expressed in regulatory T

cells (Tregs), an immunosuppressive cell population often abundant in the TME. By inhibiting

PI3Kδ, Roginolisib has been shown to decrease the number of Tregs, thereby enhancing the

anti-tumor activity of effector T cells[2][4]. Preclinical studies have demonstrated that this

immunomodulatory effect can be leveraged to sensitize tumors to immune checkpoint inhibitors

(ICIs), such as anti-PD-1 antibodies.

These application notes provide a summary of the preclinical in vivo data and detailed

protocols for combining Roginolisib with immunotherapy, based on published studies.

Data Presentation
Table 1: In Vivo Efficacy of Roginolisib in Combination
with Anti-PD-1 Therapy in Syngeneic Mouse Models

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b2511894?utm_src=pdf-interest
https://www.benchchem.com/product/b2511894?utm_src=pdf-body
https://www.researchgate.net/publication/369315906_IOA-244_is_a_Non-ATP-competitive_Highly_Selective_Tolerable_PI3K_Delta_Inhibitor_That_Targets_Solid_Tumors_and_Breaks_Immune_Tolerance
https://aacrjournals.org/cancerrescommun/article/3/4/576/725855/IOA-244-is-a-Non-ATP-competitive-Highly-Selective
https://pmc.ncbi.nlm.nih.gov/articles/PMC12620252/
https://www.benchchem.com/product/b2511894?utm_src=pdf-body
https://aacrjournals.org/cancerrescommun/article/3/4/576/725855/IOA-244-is-a-Non-ATP-competitive-Highly-Selective
https://www.biorxiv.org/content/10.1101/2025.06.26.659600v1.full-text
https://www.benchchem.com/product/b2511894?utm_src=pdf-body
https://www.benchchem.com/product/b2511894?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2511894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tumor Model Mouse Strain
Treatment
Group

Tumor Growth
Inhibition (TGI)
(%)

Key
Immunopheno
typing
Changes

CT26 Colorectal

Carcinoma
BALB/c Roginolisib Moderate

Increased CD8+

T cells and NK

cells; Decreased

Tregs and

MDSCs

Anti-PD-1 Moderate

Roginolisib +

Anti-PD-1

Significant

Synergy

Lewis Lung

Carcinoma (LLC)
C57BL/6 Roginolisib Moderate

Increased CD8+

T cells and NK

cells; Decreased

Tregs and

MDSCs

Anti-PD-1 Low

Roginolisib +

Anti-PD-1

Significant

Synergy

Pan-02

Pancreatic

Cancer

C57BL/6
Roginolisib +

Anti-PD-1

Synergistic anti-

tumor activity
Not specified

A20 Lymphoma BALB/c
Roginolisib +

Anti-PD-1

Synergistic anti-

tumor activity
Not specified

Data synthesized from preclinical studies investigating the combination of Roginolisib and

anti-PD-1 antibodies. Specific TGI percentages were not detailed in the provided abstracts, but

the synergistic effect was consistently reported.
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Table 2: Preclinical In Vivo Combination Study of
Roginolisib with Chemo-immunotherapy in NSCLC
Models

Cell Co-
culture
Model

Treatme
nt
Group

Change
in
Activate
d CD8+
T cells
(CD107a
+/IFNγ+)

Change
in M1-
like
Macrop
hages

Change
in Tregs

Change
in
Exhaust
ed
CD8+ T
cells
(CTLA4
+)

Change
in
MDSCs

Overall
Effect
on
Antitum
oral
Immune
Respon
se

NSCLC

patient-

derived

tumor

cells and

PBMCs

Chemo +

Nivoluma

b

- - - - - -

Chemo +

Nivoluma

b +

Roginolis

ib

Increase

d

Increase

d

Decrease

d

Decrease

d

Decrease

d

Increase

d

This study utilized an ex vivo co-culture model with patient-derived cells, which provides a

strong rationale for in vivo studies. "Chemo" refers to carboplatin or gemcitabine.

Signaling Pathway
The combination of Roginolisib and immunotherapy targets both cancer cell-intrinsic and

extrinsic mechanisms. Roginolisib inhibits the PI3Kδ pathway, leading to decreased

proliferation and survival of cancer cells. In the tumor microenvironment, this inhibition

preferentially affects regulatory T cells (Tregs), reducing their immunosuppressive function.

This "rebalances" the TME, making it more susceptible to the action of immune checkpoint
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inhibitors like anti-PD-1, which block the inhibitory signals on effector T cells, leading to a more

robust anti-tumor immune response.

Roginolisib and Immunotherapy Combination Pathway
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Caption: Signaling pathway of Roginolisib and anti-PD-1 immunotherapy.

Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in Syngeneic
Mouse Models
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Objective: To evaluate the anti-tumor efficacy of Roginolisib in combination with an anti-PD-1

antibody in immunocompetent mice bearing syngeneic tumors.

Materials:

Animal Models: BALB/c or C57BL/6 mice (female, 6-8 weeks old).

Tumor Cell Lines: CT26 (colorectal), Lewis Lung Carcinoma (LLC), Pan-02 (pancreatic), A20

(lymphoma).

Reagents:

Roginolisib (IOA-244) formulated for oral gavage.

Anti-mouse PD-1 antibody (e.g., clone RMP1-14).

Vehicle control for Roginolisib.

Isotype control antibody for anti-PD-1.

Sterile PBS.

Matrigel (optional, for tumor cell implantation).

Equipment:

Standard animal housing facilities.

Calipers for tumor measurement.

Oral gavage needles.

Syringes and needles for injections.

Procedure:

Tumor Cell Culture and Implantation:

Culture the selected tumor cell line according to standard protocols.
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On Day 0, subcutaneously implant tumor cells (e.g., 5 x 10^5 to 1 x 10^6 cells in 100 µL

PBS, potentially mixed with Matrigel) into the flank of the mice.

Animal Grouping and Treatment:

When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment

groups (n=8-10 mice per group):

Group 1: Vehicle control (oral gavage) + Isotype control (intraperitoneal injection).

Group 2: Roginolisib (oral gavage, daily) + Isotype control (intraperitoneal injection).

Group 3: Vehicle control (oral gavage) + Anti-PD-1 antibody (intraperitoneal injection,

e.g., twice weekly).

Group 4: Roginolisib (oral gavage, daily) + Anti-PD-1 antibody (intraperitoneal

injection, e.g., twice weekly).

Dosing (example):

Roginolisib: 30-60 mg/kg, daily.

Anti-PD-1 antibody: 10 mg/kg, twice weekly.

Tumor Growth Monitoring:

Measure tumor dimensions with calipers 2-3 times per week.

Calculate tumor volume using the formula: (Length x Width²)/2.

Monitor animal body weight and general health.

Endpoint and Analysis:

Continue treatment for a predefined period (e.g., 2-3 weeks) or until tumors in the control

group reach the humane endpoint.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

flow cytometry, immunohistochemistry).
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Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle

control.

Protocol 2: Immunophenotyping of the Tumor
Microenvironment
Objective: To analyze the composition of immune cells within the TME following treatment with

Roginolisib and immunotherapy.

Materials:

Tumor Samples: Excised tumors from the in vivo efficacy study.

Reagents:

RPMI-1640 medium.

Collagenase D, DNase I.

Fetal Bovine Serum (FBS).

ACK lysis buffer.

Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD45, -CD3, -CD4, -

CD8, -FoxP3, -CD11b, -Gr-1, -NK1.1).

Fixable viability dye.

Equipment:

GentleMACS Dissociator or similar tissue homogenizer.

70 µm cell strainers.

Flow cytometer.

Procedure:
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Single-Cell Suspension Preparation:

Mince the excised tumors and digest them in a solution of Collagenase D and DNase I in

RPMI medium at 37°C for 30-60 minutes with agitation.

Neutralize the enzymatic digestion with RPMI containing FBS.

Filter the cell suspension through a 70 µm cell strainer.

Lyse red blood cells using ACK lysis buffer.

Wash the cells with PBS.

Flow Cytometry Staining:

Stain the cells with a fixable viability dye to exclude dead cells.

Perform surface staining with a cocktail of fluorescently conjugated antibodies against

immune cell markers.

For intracellular staining (e.g., FoxP3 for Tregs), fix and permeabilize the cells according to

the manufacturer's protocol before adding the intracellular antibody.

Data Acquisition and Analysis:

Acquire the stained samples on a flow cytometer.

Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the

populations of different immune cells (e.g., CD8+ T cells, Tregs, Myeloid-Derived

Suppressor Cells (MDSCs), Natural Killer (NK) cells) as a percentage of total live CD45+

cells.

Experimental Workflow
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In Vivo Combination Study Workflow
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Caption: Workflow for in vivo combination studies of Roginolisib.
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Conclusion
The combination of Roginolisib with immunotherapy, particularly anti-PD-1 checkpoint

inhibitors, represents a promising strategy to enhance anti-tumor immunity. Preclinical in vivo

data demonstrate a synergistic effect, driven by the modulation of the tumor microenvironment.

The protocols outlined above provide a framework for researchers to further investigate this

combination in various cancer models. Careful consideration of the tumor model, dosing

regimen, and endpoints is crucial for the successful design and interpretation of these studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. aacrjournals.org [aacrjournals.org]

3. Targeting PI3Kδ in cancer: a setback or the end - PMC [pmc.ncbi.nlm.nih.gov]

4. biorxiv.org [biorxiv.org]

To cite this document: BenchChem. [Application Notes and Protocols: Roginolisib in
Combination with Immunotherapy In Vivo]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2511894#roginolisib-in-combination-with-
immunotherapy-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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